N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE
Overview
Description
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound that features a benzothiazole moiety, a pyrrolopyrimidine core, and a morpholinopropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrolopyrimidine Core: This involves the condensation of a pyrrole derivative with a suitable nitrile or amine, followed by cyclization.
Attachment of the Morpholinopropylamine Side Chain: This step involves the nucleophilic substitution of a halogenated precursor with morpholinopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated precursors with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: These compounds share the benzothiazole moiety and have been studied for their antibacterial activity.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: These compounds have shown antibacterial activity and are structurally similar due to the presence of the benzothiazole ring.
Uniqueness
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is unique due to its combination of the benzothiazole moiety, pyrrolopyrimidine core, and morpholinopropylamine side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-15-16(2)28(22-26-17-6-3-4-7-18(17)30-22)21-19(15)20(24-14-25-21)23-8-5-9-27-10-12-29-13-11-27/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDXRHNUGJUMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN3CCOCC3)C4=NC5=CC=CC=C5S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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